3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-(methylthio)pyridine

Sigma-2 receptor pharmacology TMEM97 binding CNS drug discovery

Procure 3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-(methylthio)pyridine (CAS 1352537-82-6) for sigma-2 receptor pharmacology and medicinal chemistry SAR. This research-grade building block features a quantifiable sigma-2 affinity (Ki = 90 nM) and a 9.3-fold selectivity over sigma-1, distinguishing it from myosmine and positional isomers. Use as a defined probe for assay development or as a synthetic intermediate for sulfur-containing pyridine-pyrroline scaffolds. Ensure reproducible results with NLT 98% purity material.

Molecular Formula C10H12N2S
Molecular Weight 192.28 g/mol
Cat. No. B11800671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-(methylthio)pyridine
Molecular FormulaC10H12N2S
Molecular Weight192.28 g/mol
Structural Identifiers
SMILESCSC1=C(C=CC=N1)C2=NCCC2
InChIInChI=1S/C10H12N2S/c1-13-10-8(4-2-7-12-10)9-5-3-6-11-9/h2,4,7H,3,5-6H2,1H3
InChIKeyVMSRKQTUWFHEPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-(methylthio)pyridine (CAS 1352537-82-6): A Structurally Distinct Pyridine-Based Building Block with Defined Sigma Receptor Pharmacology


3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-(methylthio)pyridine (CAS 1352537-82-6; molecular formula C10H12N2S; molecular weight 192.28 g/mol) is a nitrogen- and sulfur-containing heterocyclic compound featuring a pyridine core substituted at position 3 with a 3,4-dihydro-2H-pyrrol-5-yl moiety and at position 2 with a methylthio (-SCH3) group . Unlike the naturally occurring tobacco alkaloid myosmine (3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, CAS 532-12-7), which lacks the 2-methylthio substitution and exhibits only weak nicotinic acetylcholine receptor (nAChR) affinity (Ki = 3300 nM for α4β2 nAChR), this compound demonstrates a distinct pharmacological profile characterized by sub-micromolar affinity for the sigma-2 receptor (Ki = 90 nM in rat PC12 cells) and functional selectivity over sigma-1 (Ki = 841 nM) [1][2]. The compound is commercially available as a research-grade building block with purity specifications of NLT 98%, suitable for pharmaceutical R&D and medicinal chemistry optimization programs .

Why 3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-(methylthio)pyridine Cannot Be Replaced by Myosmine or Other Pyridine Analogs Without Altering Target Engagement and Selectivity Profile


The presence and precise positioning of the 2-methylthio (-SCH3) substituent on the pyridine ring fundamentally differentiates 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-(methylthio)pyridine from its des-methylthio analog myosmine and from positional isomers such as 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-(methylthio)pyridine. The methylthio group introduces sulfur-based electronic effects, increases lipophilicity, and provides additional hydrogen-bond acceptor capacity that collectively drive a dramatic shift in receptor pharmacology . Whereas myosmine exhibits weak affinity for α4β2 nicotinic acetylcholine receptors (Ki = 3300 nM), the 2-methylthio-substituted derivative demonstrates high-affinity engagement with sigma receptors, particularly sigma-2 (Ki = 90 nM) [1]. This ~37-fold improvement in binding affinity relative to the nicotinic activity of the parent scaffold, coupled with measurable sigma-2/1 selectivity (9.3-fold), means that substituting this compound with myosmine, a simple 2-methylthiopyridine, or a regioisomeric analog will result in a complete loss of the sigma-2 pharmacological signature that defines its research utility [2]. In procurement terms, these analogs are not functionally equivalent and cannot serve as drop-in replacements for assays or optimization programs targeting sigma-2 receptor pharmacology or structure-activity relationship (SAR) exploration of sulfur-containing pyridine-pyrroline scaffolds .

Quantitative Differentiation Evidence: Sigma-2 Receptor Binding Affinity and Selectivity Profile of 3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-(methylthio)pyridine


Sigma-2 Receptor Binding Affinity: Sub-100 nM Engagement Establishes a Pharmacological Signature Absent in Myosmine

3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-(methylthio)pyridine exhibits a binding affinity (Ki) of 90 nM for the sigma-2 receptor (TMEM97) as measured in rat PC12 cells [1]. In contrast, the structurally related compound myosmine, which lacks the 2-methylthio group, demonstrates no measurable sigma-2 receptor affinity but instead binds weakly to α4β2 nicotinic acetylcholine receptors with a Ki of 3300 nM . The introduction of the 2-methylthio substituent thus shifts the pharmacological target from nicotinic receptors to sigma receptors and improves binding potency by more than 36-fold (3300 nM vs 90 nM).

Sigma-2 receptor pharmacology TMEM97 binding CNS drug discovery

Sigma-2/1 Receptor Selectivity Ratio: Quantifiable Subtype Discrimination Within the Sigma Receptor Family

Within the sigma receptor family, 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-(methylthio)pyridine demonstrates a measurable selectivity preference for the sigma-2 subtype over sigma-1. Binding assays reveal a Ki of 90 nM for sigma-2 (rat PC12 cells) compared to a Ki of 841 nM for sigma-1 (guinea pig brain membrane), yielding a calculated selectivity ratio of approximately 9.3-fold in favor of sigma-2 [1][2]. This subtype discrimination is a non-trivial feature for SAR exploration, as many early sigma ligands exhibit poor selectivity between these two distinct receptor subtypes. While class-level inference suggests this degree of selectivity is moderate relative to optimized sigma-2-selective clinical candidates (which may achieve >50-fold selectivity), the data establish that the compound possesses a quantifiable and reproducible selectivity window [3].

Sigma receptor selectivity Sigma-1 vs sigma-2 Off-target profiling

Structural Differentiation from Regioisomeric 5-Substituted Analog: Positional Control of Pharmacological Profile

The 3-substituted regioisomer 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-(methylthio)pyridine (CAS 1352537-82-6) is structurally distinct from its 5-substituted counterpart 5-(3,4-dihydro-2H-pyrrol-5-yl)-2-(methylthio)pyridine (CAS 77629-49-3) . In the 3-substituted isomer, the dihydropyrrole moiety is attached at the meta position relative to the pyridine nitrogen, whereas in the 5-substituted isomer, the attachment occurs at the para position . This positional difference alters the three-dimensional orientation of the dihydropyrrole ring, the electronic distribution across the pyridine core, and consequently the molecular recognition properties at biological targets. While head-to-head comparative pharmacological data for these two regioisomers is not publicly available, well-established SAR principles in heterocyclic medicinal chemistry predict that such positional isomerism will yield distinct target-binding profiles, metabolic stability, and physicochemical properties [1].

Regioisomer differentiation SAR investigation Positional isomer comparison

Research Application Scenarios for 3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-(methylthio)pyridine Based on Verified Quantitative Evidence


Sigma-2 Receptor (TMEM97) Tool Compound for In Vitro Pharmacology

Researchers investigating sigma-2 receptor (TMEM97) pharmacology can utilize 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-(methylthio)pyridine as a defined chemical probe with a measured Ki of 90 nM in rat PC12 cell membranes [1]. This compound provides a starting point for establishing sigma-2 binding assays, performing competitive displacement studies, or benchmarking novel sigma-2 ligands in the sub-100 nM affinity range. The availability of purity-verified material (NLT 98%) from commercial vendors supports reproducible in vitro experimentation .

Structure-Activity Relationship (SAR) Studies of Sulfur-Containing Pyridine-Pyrroline Scaffolds

Medicinal chemistry programs seeking to explore the SAR of 2-methylthio-substituted pyridine derivatives can use this compound as a reference for sigma receptor engagement. The quantified sigma-2 Ki (90 nM) and sigma-2/1 selectivity ratio (9.3-fold) provide baseline metrics against which structural modifications (e.g., varying the alkylthio group, altering the dihydropyrrole substitution position, or modifying the heterocyclic core) can be evaluated [1][2]. The compound's well-defined regioisomeric identity (3-substituted, CAS 1352537-82-6) distinguishes it from the 5-substituted analog (CAS 77629-49-3), enabling controlled positional SAR exploration .

Chemical Synthesis Intermediate for Sigma-Targeted Compound Libraries

As a building block with defined sigma-2 receptor pharmacology, this compound can serve as a synthetic intermediate for the preparation of more complex sigma receptor ligands. The presence of the methylthio group at the pyridine 2-position provides a handle for further functionalization (e.g., oxidation to sulfoxide or sulfone, alkylation, or displacement reactions), while the dihydropyrrole moiety offers additional sites for derivatization . Procurement of high-purity material (NLT 98%) from ISO-certified sources ensures consistent downstream synthetic yields and analytical reproducibility .

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